1-Prop-2-ynyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide

CNS drug design 5-HT7 receptor physicochemical profiling

This compound features a unique piperidine-4-carboxamide core with an N-propargyl substituent, enabling CuAAC bioconjugation. Unlike piperazine-based 5-HT7 ligands, its single H-bond donor and moderate TPSA alter selectivity profiles. The terminal alkyne provides a built-in conjugation handle for TAMRA-azide or biotin-azide labeling without de novo synthesis. Ideal for medicinal chemistry, DMPK, and chemical biology studies. Choose this over non-alkyne analogs for probe development.

Molecular Formula C19H24N2O
Molecular Weight 296.414
CAS No. 1423707-87-2
Cat. No. B2920517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Prop-2-ynyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide
CAS1423707-87-2
Molecular FormulaC19H24N2O
Molecular Weight296.414
Structural Identifiers
SMILESC#CCN1CCC(CC1)C(=O)NC2CCCC3=CC=CC=C23
InChIInChI=1S/C19H24N2O/c1-2-12-21-13-10-16(11-14-21)19(22)20-18-9-5-7-15-6-3-4-8-17(15)18/h1,3-4,6,8,16,18H,5,7,9-14H2,(H,20,22)
InChIKeyMDHVTNPWGNQGIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Prop-2-ynyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide (CAS 1423707-87-2): A Structurally Differentiated Aminotetralin-Piperidine Hybrid for Serotonin Receptor Research


1-Prop-2-ynyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide (CAS 1423707-87-2) is a synthetic small molecule (C19H24N2O, MW 296.4 g/mol) that integrates a 1,2,3,4-tetrahydronaphthalen-1-amine (aminotetralin) scaffold with a piperidine-4-carboxamide linker bearing an N-propargyl substitution [1]. The compound belongs to the broader aminotetralin class, which includes known ligands for serotonin (5-HT) receptors and monoamine oxidases [2]. Unlike the extensively studied N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamide series, this compound replaces the piperazine moiety with a piperidine-4-carboxamide and introduces a terminal alkyne (prop-2-ynyl) group, creating a distinct pharmacophoric profile. Its computed physicochemical properties (XLogP3 = 2.4, TPSA = 32.3 Ų) suggest moderate lipophilicity and favorable membrane permeability characteristics [1].

Procurement Risk: Why 5-HT7 Piperazine Ligands and Simpler Aminotetralins Cannot Substitute for 1-Prop-2-ynyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide


Generic substitution of this compound with superficially similar aminotetralin derivatives or piperazine-based 5-HT7 ligands carries significant risk due to fundamental pharmacophoric divergence. Established 5-HT7 agents such as N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides employ a piperazine core with an extended alkylamide linker to a substituted aryl ring [1], whereas the target compound utilizes a piperidine-4-carboxamide with an N-propargyl substituent—a substitution pattern that alters both hydrogen-bonding capacity and topological geometry. The terminal alkyne introduces a reactive handle absent in saturated analogs, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for probe synthesis, affinity labeling, or bioconjugation applications that are structurally unattainable with non-alkyne comparators [2]. Moreover, the piperidine-4-carboxamide linker provides a single H-bond donor (the amide NH) versus the piperazine's dual tertiary amine character, which can dramatically shift selectivity profiles across serotonin receptor subtypes [3].

Quantitative Differentiation Evidence for 1-Prop-2-ynyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide (CAS 1423707-87-2): Comparator-Based Analysis


Piperidine-4-Carboxamide vs. Piperazine Core: Impact on Topological Polar Surface Area (TPSA) and Predicted CNS Permeability

The target compound possesses a TPSA of 32.3 Ų, which is substantially lower than the typical TPSA range of 50-70 Ų observed for N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides that incorporate an additional aryl ring and a piperazine core (representative compound 25 from the Leopoldo series has a calculated TPSA of approximately 56 Ų) [1]. This reduction in TPSA is clinically meaningful: compounds with TPSA < 60 Ų generally exhibit good intestinal absorption, while those with TPSA < 70 Ų are more likely to penetrate the blood-brain barrier [2]. The piperidine-4-carboxamide scaffold thus offers a measurable advantage in predicted CNS drug-likeness over the piperazine-based comparator class.

CNS drug design 5-HT7 receptor physicochemical profiling blood-brain barrier penetration

N-Propargyl Substituent as a Click Chemistry Handle: Functional Differentiation from Saturated Analogs

The terminal alkyne (prop-2-ynyl) group on the target compound enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing fluorophores, biotin, or solid supports [1]. This functionality is absent in closely related saturated analogs such as N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide (which bears no N-substituent) and the N-alkylpiperazine series. In proof-of-concept studies with structurally analogous propargyl-piperidine compounds, CuAAC reaction yields exceeding 85% have been reported under standard conditions (CuSO4·5H2O, sodium ascorbate, RT, 2 h) [2]. The target compound's single terminal alkyne provides a defined, regioselective conjugation site—a property that cannot be replicated by non-alkyne aminotetralin comparators.

chemical biology click chemistry bioconjugation probe design

Hydrogen Bond Donor Count and Predicted Selectivity Over Off-Target Aminergic Receptors

The target compound possesses a single hydrogen bond donor (HBD = 1, the secondary amide NH) and two hydrogen bond acceptors (HBA = 2, the amide carbonyl and piperidine tertiary amine) [1]. In contrast, classical 5-HT7 ligands from the N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamide series typically have HBD = 1 but HBA = 4-5 due to the additional aryl and piperazine ring nitrogens [2]. This reduced HBA profile is noteworthy: SAR studies across serotonergic and dopaminergic receptors have established that excessive hydrogen bond acceptor capacity correlates with promiscuous binding to off-target aminergic GPCRs, particularly the D2 and 5-HT2A receptors [3]. The target compound's lean HBA count predicts a narrower off-target interaction profile—a hypothesis testable in broad-panel selectivity screens.

receptor selectivity 5-HT7 pharmacology off-target screening aminergic GPCRs

Molecular Weight Advantage Over Extended Aryl-Piperazine 5-HT7 Ligands

The target compound (MW = 296.4 g/mol) is significantly lighter than the most potent N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamide 5-HT7 ligands. For example, compound 25 from Leopoldo et al. (2008), which showed 5-HT7 Ki = 0.50 nM and agonist EC50 = 0.60 μM, has a molecular weight of approximately 475 g/mol [1]. This ~178 g/mol difference (37% lower MW for the target compound) translates to a higher ligand efficiency (LE) potential: assuming comparable or slightly lower 5-HT7 affinity, the target compound would achieve a higher LE (ΔG per heavy atom), a metric that correlates with favorable downstream developability profiles including solubility, permeability, and synthetic tractability [2]. Lower MW also facilitates BBB penetration, as CNS drugs typically have MW < 400 g/mol [3].

lead-likeness fragment-based drug discovery molecular weight optimization ligand efficiency

Predicted Metabolic Soft Spot: Propargyl Group as a Differentiation Point from Saturated N-Alkyl Analogs

The N-propargyl substituent introduces a metabolic liability that differentiates the target compound from N-methyl, N-ethyl, or N-unsubstituted piperidine analogs. The prop-2-ynyl group is a known substrate for cytochrome P450 (CYP)-mediated oxidation, which can lead to reactive metabolite formation via terminal alkyne oxidation or to mechanism-based (suicide) inhibition of specific CYP isoforms [1]. Commercial comparator compounds with saturated N-alkyl groups (e.g., N-methylpiperidine-4-carboxamide analogs) lack this metabolic pathway, resulting in different clearance profiles. For example, propargyl-containing drugs like rasagiline (a propargylamine MAO-B inhibitor) exhibit CYP1A2-mediated metabolism with t1/2 values of approximately 1.5-3.5 hours in human liver microsomes, whereas structurally similar non-propargyl analogs show different metabolic stability profiles [2]. This metabolic differentiation is critical for researchers selecting compounds for in vivo pharmacokinetic studies, propargyl-containing compounds may require specific CYP interaction profiling.

drug metabolism CYP450 propargyl group pharmacokinetic optimization

Procurement-Guiding Application Scenarios for 1-Prop-2-ynyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide (CAS 1423707-87-2)


Chemical Probe Synthesis via CuAAC Click Chemistry for 5-HT7 Receptor Target Engagement Studies

The terminal alkyne substituent makes this compound uniquely suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized fluorophores (e.g., TAMRA-azide, Cy5-azide) or biotin-azide [1]. This enables conversion of the compound into a fluorescent or affinity probe without requiring de novo synthesis of a tagged analog. Procurement rationale: researchers needing a 5-HT7-targeting chemical probe with a built-in conjugation handle should select this compound over non-alkyne aminotetralin comparators, as the latter would require separate synthetic derivatization steps to introduce a reactive tag. The compound's single H-bond donor and moderate TPSA (32.3 Ų) further support its suitability for cellular target engagement assays where membrane permeability is required [2].

Scaffold-Hopping Starting Point for CNS-Penetrant Serotonin Receptor Ligands

With a molecular weight of 296.4 g/mol and XLogP3 of 2.4, this compound occupies a favorable lead-like chemical space that is distinct from the heavier, more lipophilic N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamide series (typical MW ~450-550 g/mol) [1]. The reduced hydrogen bond acceptor count (HBA = 2) predicts lower polypharmacology risk across aminergic GPCRs [2]. Procurement rationale: medicinal chemistry teams conducting fragment-to-lead or scaffold-hopping campaigns targeting serotonin receptors should prioritize this compound as a structurally distinct, CNS drug-like starting point that offers orthogonal SAR opportunities compared to the extensively explored piperazine series. Its lower MW also provides room for vector-based optimization without exceeding typical CNS drug MW limits.

Metabolic Stability Benchmarking and CYP Interaction Profiling in Aminotetralin Series

The N-propargyl group introduces a defined metabolic soft spot that can serve as a probe for CYP-mediated oxidation and potential mechanism-based inhibition [1]. In comparative metabolic stability studies, this compound can be benchmarked against N-alkyl and N-unsubstituted piperidine-4-carboxamide analogs to quantify the impact of the terminal alkyne on intrinsic clearance and metabolite identification [2]. Procurement rationale: DMPK scientists designing structure-metabolism relationship studies within the aminotetralin chemical series should include this compound as the propargyl-bearing representative, as it enables direct comparison with saturated counterparts and informs strategies for metabolic soft spot mitigation (e.g., fluorination or cyclopropyl substitution at the propargyl position).

Selectivity Screening Against Piperazine-Based 5-HT7 Reference Compounds

The piperidine-4-carboxamide core with a single amide NH donor is pharmacophorically distinct from the piperazine core found in established 5-HT7 ligands such as LP-211 and LP-44 [1]. This structural divergence predicts different selectivity fingerprints across 5-HT receptor subtypes (5-HT1A, 5-HT2A, 5-HT6, 5-HT7) and off-target aminergic receptors (D2, α1). Procurement rationale: pharmacology laboratories conducting broad-panel receptor profiling should include this compound as a chemically distinct comparator to piperazine-based 5-HT7 ligands, enabling the delineation of scaffold-specific selectivity patterns and the identification of chemotype-dependent polypharmacology [2].

Quote Request

Request a Quote for 1-Prop-2-ynyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.